Delta16-Adynerin gentiobioside
Description
Delta16-Adynerin gentiobioside is a lignan-derived glycoside characterized by a gentiobiosyl moiety (a disaccharide composed of two glucose units linked β-1→6) attached to a modified lignan aglycone. These compounds share a core lignan structure (e.g., dibenzylbutyrolactone or aryltetralin) with glycosylation at specific hydroxyl or carbon positions. This compound is hypothesized to differ in its aglycone configuration (e.g., a Δ16 double bond or hydroxylation pattern) and glycosylation site, which may influence its bioactivity and stability.
Properties
Molecular Formula |
C42H62O17 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
InChI Key |
DVFXEUYOOYUTOA-PKFYRQFDSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta16-Adynerin gentiobioside involves the glycosylation of adynerigenin with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosylation process. Common catalysts used include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oleander leaves. The leaves are processed to isolate the glycoside using solvent extraction methods, followed by purification techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The gentiobioside moiety undergoes hydrolysis under acidic or enzymatic conditions. In aqueous acidic environments (pH < 3), the β-1,6-glycosidic bond linking the two glucose units cleaves, yielding Delta16-Adynerin monoglucoside and free glucose . This reaction is critical for studying the compound’s bioavailability, as hydrolysis in biological systems releases the aglycone (adynerin), which interacts with cellular targets .
Key Conditions :
-
Temperature: 25–50°C
-
Catalyst: HCl (0.1–1 M)
-
Reaction Time: 1–6 hours
Enzymatic Biotransformation
Delta16-Adynerin gentiobioside serves as a substrate for β-glucosidases, which hydrolyze the glycosidic bond in vitro. For example:
-
β-Glucosidase from *Eucalyptus perriniana * cleaves the gentiobioside into adynerin and gentiobiose, mimicking natural metabolic pathways .
Similar enzymatic reactions have been observed in studies of structurally related gentiobiosides (e.g., genistein 7-O-β-gentiobioside), where enzymatic hydrolysis enhances bioactivity by releasing the aglycone .
Oxidative Degradation
The furanone ring in the aglycone portion undergoes oxidation under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>), forming Delta16-Adynerin oxide derivatives. This reaction is pH-dependent, with optimal activity observed at neutral to alkaline conditions (pH 7–9).
Mechanistic Insight :
-
The C-20(22) enolide group in adynerin is susceptible to oxidation, leading to epoxide or ketone formation .
Glycosylation and Derivatization
This compound can be further glycosylated using biocatalysts. For instance:
-
Biotransformation with plant cell cultures adds additional sugar units to the gentiobiose moiety, producing higher-order oligosaccharides .
Example :
| Substrate | Enzyme Source | Product | Yield (%) |
|---|---|---|---|
| Delta16-Adynerin | E. perriniana cells | 7-O-β-gentiobioside derivative | 2–35 |
| Data adapted from gentiobioside synthesis studies |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C , with mass loss attributed to gentiobiose degradation. Above 300°C, the aglycone backbone undergoes pyrolysis.
Interaction with Biological Targets
While not a classical chemical reaction, this compound’s interaction with Na<sup>+</sup>/K<sup>+</sup>-ATPase involves reversible binding to the enzyme’s extracellular domain, mimicking cardiac glycoside activity . This interaction is pH-sensitive, with optimal binding at physiological pH (7.4) .
Comparative Reactivity of Gentiobiosides
Studies on analogous compounds (e.g., genistein gentiobiosides) highlight trends:
Scientific Research Applications
Delta16-Adynerin gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under various conditions.
Biology: The compound is investigated for its potential bioactive properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Delta16-Adynerin gentiobioside involves its interaction with specific molecular targets and pathways. The compound is known to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1/nuclear factor-κB pathway, which plays a crucial role in regulating inflammation and oxidative stress . This pathway is involved in various cellular processes, including energy metabolism and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Delta16-Adynerin gentiobioside to structurally related gentiobiosides and glucosides based on available evidence:
Structural and Functional Group Variations
Key Observations:
Aglycone Diversity: this compound likely shares a lignan aglycone with compounds 1, 5, and 8, but its Δ16 modification distinguishes it from nortrachelogenin or arctigenin derivatives.
Glycosylation Position: Gentiobiosylation at the 4'-O position (as in compounds 5 and 8) is common in lignans, whereas fluorophenol glycosides (e.g., 2-fluorophenol β-gentiobioside) exhibit glycosylation at phenolic -OH groups .
Biosynthetic Efficiency: Glycosylation yields vary significantly; N. tabacum produces 2-fluorophenol β-gentiobioside at 10% yield compared to 60% for its monoglucoside, suggesting steric or enzymatic constraints in disaccharide attachment .
Analytical and Pharmacological Comparisons
- Purity and Characterization : Compounds like trachelogenin 4'-O-β-gentiobioside (5) are isolated with >95% purity using HPLC, a standard method for verifying this compound’s structural integrity .
- Biological Activity: While specific data for this compound is absent, related gentiobiosides exhibit anti-inflammatory, antiviral, and sodium-potassium ATPase inhibitory properties. For example, arctigenin derivatives are studied for neuroprotective effects, and fluorophenol glycosides may influence xenobiotic metabolism .
Q & A
Q. What are the primary natural sources of Delta16-Adynerin gentiobioside, and what methods are used for its extraction and isolation?
this compound is typically isolated from plant species in the Senna and Cassia genera. Standard protocols involve solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification using techniques like column chromatography or preparative HPLC. For validation, comparative analysis with reference compounds via TLC or UPLC-MS is recommended to confirm purity .
Q. How is this compound structurally characterized?
Structural elucidation involves:
- Spectroscopic techniques : NMR (¹H, ¹³C, 2D-COSY, HSQC) to determine glycosidic linkages and aglycone structure.
- Mass spectrometry : High-resolution MS (HRMS) or tandem MS (MS/MS) to analyze fragmentation patterns, such as the loss of a C11H12O4 fragment observed in gentiobioside derivatives .
- Chromatographic comparison : Retention time matching with authenticated reference standards .
Q. What are the standard protocols for assessing the purity of this compound?
Purity is validated using:
- HPLC/UPLC with UV detection (λ = 254–280 nm for phenolic glycosides).
- Melting point analysis and optical rotation measurements.
- Elemental analysis (C, H, O) to confirm molecular composition .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Cross-validation : Use multiple assays (e.g., DPPH, FRAP, and cellular ROS assays) to confirm activity across models.
- Dose-response analysis : Test a wide concentration range to identify threshold effects.
- Structural analogs : Compare results with related gentiobiosides (e.g., Torachrysone gentiobioside) to isolate functional groups responsible for divergent behaviors .
Q. What experimental strategies address variability in pharmacological results across in vitro and in vivo models?
- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., hydrolysis of glycosidic bonds), and tissue distribution using LC-MS/MS.
- Species-specific models : Compare results in human cell lines versus rodent models, accounting for differences in enzyme activity (e.g., β-glucosidases).
- Positive controls : Include reference compounds (e.g., ascorbic acid for antioxidant studies) to normalize inter-experimental variability .
Q. What are the challenges in synthesizing this compound, and how can they be mitigated?
- Glycosylation efficiency : The β-1→6 linkage in gentiobiosides is synthetically challenging. Use protective group strategies (e.g., benzyl or acetyl) and catalysts like BF3·Et2O to improve yield.
- Stereochemical control : Opt for enzymatic synthesis (glycosyltransferases) to ensure correct anomeric configuration.
- Scalability : Pilot small-scale reactions (<100 mg) before scaling up, as intermediates may degrade .
Q. How can computational modeling elucidate the mechanism of action of this compound?
- Molecular docking : Simulate binding interactions with target proteins (e.g., NF-κB or antioxidant enzymes) using software like AutoDock or Schrödinger.
- QSAR studies : Correlate structural features (e.g., hydroxyl group positioning) with bioactivity data from analogs.
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., LogP, bioavailability) to guide experimental design .
Methodological Considerations
-
Data Contradiction Analysis : When conflicting results arise, systematically evaluate:
-
Ethical and Reproducibility Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
